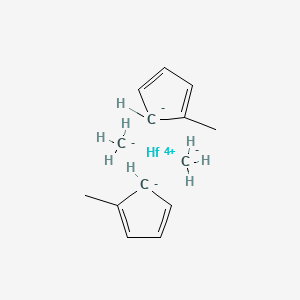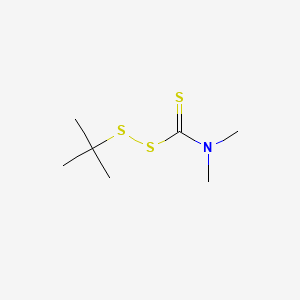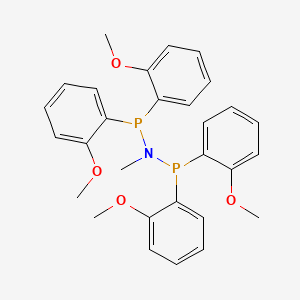![molecular formula C41H44N4O9 B13746091 3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple functional groups, including carboxyethyl, methoxycarbonyl, and tetramethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:
- Formation of the hexacyclic core structure through cyclization reactions.
- Introduction of carboxyethyl and methoxycarbonyl groups via esterification or carboxylation reactions.
- Methylation to introduce tetramethyl groups.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure reactors for cyclization.
- Catalysts to enhance reaction rates and selectivity.
- Purification methods like chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to carbonyl groups.
Reduction: Reduction of carboxyethyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
Industry
Used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Signal transduction: Modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Porphyrins: Similar hexacyclic structures with metal-binding properties.
Chlorophyll: Contains a similar core structure with additional functional groups.
Heme: Iron-containing compound with a similar tetrapyrrole structure.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C41H44N4O9 |
|---|---|
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
3-[9-(2-carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C41H44N4O9/c1-19-23(10-13-35(46)47)30-17-31-24(11-14-36(48)49)20(2)28(43-31)16-32-26-12-9-25(39(50)53-7)38(40(51)54-8)41(26,5)34(45-32)18-33-37(22(4)52-6)21(3)29(44-33)15-27(19)42-30/h9,12,15-18,22,38,43-44H,10-11,13-14H2,1-8H3,(H,46,47)(H,48,49) |
Clé InChI |
DLXFUANOURMYAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C(C)OC)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)

![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)




